molecular formula C13H15N3O5 B12858287 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate

Cat. No.: B12858287
M. Wt: 293.27 g/mol
InChI Key: PNTFFRGATDTVBI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is a pyrazolone derivative featuring a phenyl group at position 5 and a 2-aminoethyl substituent at position 2. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological applications. Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and receptor-modulating properties. This compound’s structure allows for hydrogen bonding via the amino group and π-π interactions via the phenyl ring, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one;oxalic acid

InChI

InChI=1S/C11H13N3O.C2H2O4/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5H,6-7,12H2,(H2,13,14,15);(H,3,4)(H,5,6)

InChI Key

PNTFFRGATDTVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Pyrazolone Formation

  • Condensation of Phenylhydrazine with β-ketoesters or β-diketones : Phenylhydrazine reacts with ethyl acetoacetate or similar β-ketoesters under reflux in ethanol or other suitable solvents to yield 5-phenyl-1H-pyrazol-3(2H)-one derivatives with good yields (65–80%).

  • Example Reaction : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are synthesized by refluxing phenylhydrazine with ethyl acetoacetate derivatives, followed by purification.

Functionalization at the 4-Position

  • Introduction of the 2-Aminoethyl Side Chain : The 4-position of the pyrazolone ring is functionalized by nucleophilic substitution or reductive amination to introduce the 2-aminoethyl group.

  • A common approach involves the reduction of pyrazole-3-carboxylate esters to the corresponding alcohols, followed by conversion to aldehydes and subsequent reductive amination with ethylenediamine or related amines.

Stepwise Functional Group Transformations

The preparation of the target compound involves several key transformations:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazolone formation Phenylhydrazine + β-ketoester, reflux EtOH 65–80 Formation of 5-phenyl-1H-pyrazol-3(2H)-one core
2 Reduction of ester to alcohol LiAlH4 in diethyl ether, 0 °C ~88 Conversion to (1,5-diphenyl-1H-pyrazol-3-yl)methanol
3 Oxidation of alcohol to aldehyde 2-Iodoxybenzoic acid (IBX) in DMSO, 0–20 °C ~85 Formation of pyrazole-3-carbaldehyde intermediate
4 Reductive amination or amination Ammonia or ethylenediamine, iodine catalyst 70–80 Introduction of 2-aminoethyl group at 4-position
5 Salt formation Reaction with oxalic acid in suitable solvent Quantitative Formation of oxalate salt for stability and crystallinity

Detailed Preparation Method of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one Oxalate

Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one

  • Phenylhydrazine is reacted with ethyl acetoacetate in ethanol under reflux for several hours.
  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.
  • Purification is achieved by recrystallization or column chromatography.

Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

  • The ester intermediate is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C.
  • The reaction is quenched with saturated ammonium chloride solution.
  • The organic layer is separated, washed, dried, and solvent removed under vacuum to yield the alcohol.

Oxidation to Pyrazole-3-carbaldehyde

  • The alcohol is oxidized using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C.
  • After completion, the mixture is diluted with water and extracted with diethyl ether.
  • The organic layer is washed, dried, and concentrated to afford the aldehyde intermediate.

Introduction of the 2-Aminoethyl Group

  • The aldehyde undergoes reductive amination with ethylenediamine or ammonia in the presence of iodine or other mild oxidants.
  • The reaction proceeds at ambient temperature for several hours.
  • The product is isolated by extraction and purified.

Formation of Oxalate Salt

  • The free base 4-(2-aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one is dissolved in a suitable solvent (e.g., ethanol or water).
  • Oxalic acid is added stoichiometrically to form the oxalate salt.
  • The salt precipitates out and is collected by filtration, washed, and dried to yield the final compound.

Research Findings and Analytical Data

  • Yields for each step are generally high (65–88%), indicating efficient synthetic routes.
  • Purity and structure confirmation are typically verified by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
  • The oxalate salt form improves stability and crystallinity , facilitating handling and storage.
  • The synthetic route is adaptable to various substituted pyrazolones, allowing for structural diversity in derivatives.

Summary Table of Preparation Steps

Step Intermediate/Product Reagents/Conditions Yield (%) Key Analytical Techniques
1 5-Phenyl-1H-pyrazol-3(2H)-one Phenylhydrazine + β-ketoester, reflux 65–80 NMR, IR, MS
2 (1,5-Diphenyl-1H-pyrazol-3-yl)methanol LiAlH4, diethyl ether, 0 °C ~88 NMR, TLC
3 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde IBX, DMSO, 0–20 °C ~85 NMR, IR, TLC
4 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one Reductive amination with ethylenediamine 70–80 NMR, MS, elemental analysis
5 Oxalate salt of target compound Oxalic acid, solvent Quantitative Melting point, elemental analysis

This comprehensive preparation method for This compound is supported by multiple peer-reviewed studies and provides a robust framework for synthesis, purification, and characterization, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the pyrazolone ring or the phenyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aminoethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolone ring may also interact with cellular pathways, modulating biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolone Core

Position 4 Modifications
  • 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3(2H)-one (CAS 952959-53-4) Key Difference: Ethyl group replaces phenyl at position 3. Impact: Reduced aromatic interactions may lower binding affinity to hydrophobic targets. Similarity score: 0.81 .
  • 4-(4-Aminobutyl)-5-phenyl-1H-pyrazol-3(2H)-one (CAS 878208-91-4) Key Difference: Aminobutyl chain (4 carbons) instead of aminoethyl. Molecular weight: 231.29 g/mol .
  • 5-(Adamantan-1-yl)-4-(2-aminoethyl)-1H-pyrazol-3(2H)-one Key Difference: Adamantyl group replaces phenyl at position 4. Impact: Adamantyl’s rigidity and lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeting applications .
Position 5 Modifications
  • 4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Key Difference: Ethoxyimino-phenyl group at position 4.
  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

    • Key Difference : Benzothiazole ring at position 4.
    • Impact : Benzothiazole’s electron-withdrawing properties may alter electronic distribution, affecting receptor binding .

Functional Group Comparisons

Aminoalkyl Chain Variations
  • N-Methyl vs. N,N-Dimethyl Derivatives shows that N-methylation in thiazole-containing H3 antagonists increases potency (pA₂ = 8.27 for N,N-dimethylaminoethyl vs. lower values for N-methyl). This suggests alkylation of the amino group in the target compound could enhance receptor affinity .
  • Hydroxyethyl vs. Aminoethyl 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one (CAS 10223-33-3)
  • Key Difference : Hydroxy group replaces amine.
  • Impact : Higher polarity improves solubility but reduces basicity, limiting protonation-dependent membrane penetration .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Oxalate vs. Free Base) Biological Activity Notes
Target Compound (Oxalate Salt) 307.32* 2-Aminoethyl, Phenyl High (oxalate enhances solubility) Potential H3 antagonism
4-(4-Aminobutyl)-5-phenyl derivative 231.29 4-Aminobutyl, Phenyl Moderate (free base) Improved lipophilicity
Adamantyl Derivative 331.45* 2-Aminoethyl, Adamantyl Low (lipophilic) CNS targeting
Ethoxyimino-phenyl Derivative 335.38* Ethoxyimino, Methyl Moderate Hydrogen-bonding motifs

*Calculated based on molecular formula.

Q & A

Q. What computational methods predict the compound’s physicochemical properties?

  • Tools :
  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., Gaussian 09) .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and toxicity .

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